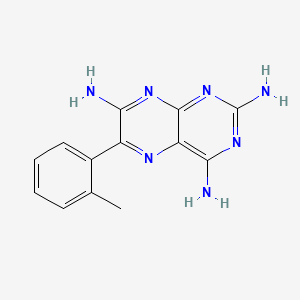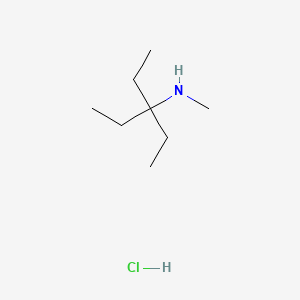
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of propylamine, where the nitrogen atom is substituted with two ethyl groups and one methyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride can be synthesized through the alkylation of propylamine. The process involves the reaction of propylamine with ethyl chloride and methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The reaction is catalyzed by a Lewis acid such as ferric chloride, and the product is purified through distillation and crystallization processes to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like ethyl chloride or methyl chloride are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various alkylated amines.
Wissenschaftliche Forschungsanwendungen
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propylamine, 1,1-diethyl-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine: A primary amine with a similar structure but fewer alkyl groups.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the nitrogen atom influences its reactivity and interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
33326-84-0 |
|---|---|
Molekularformel |
C8H20ClN |
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
3-ethyl-N-methylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(6-2,7-3)9-4;/h9H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
IDQSAFVVLDCEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


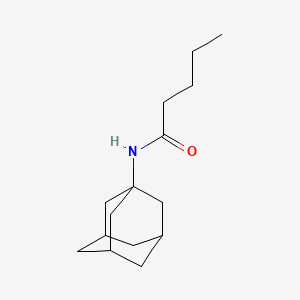

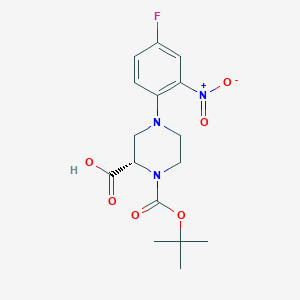

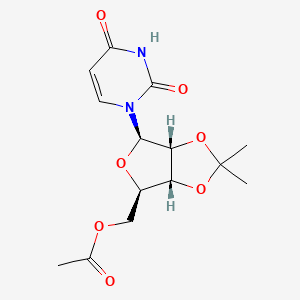
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

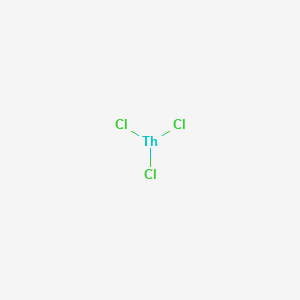

![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)


